5-Chloro-2-methylbenzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSLUZTZBSDWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299824 | |
| Record name | 5-Chloro-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-40-3 | |
| Record name | 5-Chloro-2-methylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chloro 2 Methylbenzoyl Chloride
Direct Chlorination of Corresponding Benzoic Acids
The most conventional and widely practiced method for producing 5-Chloro-2-methylbenzoyl chloride is through the direct chlorination of 5-chloro-2-methylbenzoic acid. This transformation is typically accomplished using common chlorinating agents such as thionyl chloride and phosphorus pentachloride.
Utilization of Thionyl Chloride (SOCl₂) in Carboxylic Acid Activation
Thionyl chloride (SOCl₂) is a frequently employed reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. The reaction between 5-chloro-2-methylbenzoic acid and thionyl chloride proceeds by refluxing the mixture, which effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom. prepchem.com This process is advantageous due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be readily removed from the reaction mixture, driving the equilibrium towards the product. prepchem.com
For instance, a typical laboratory-scale synthesis involves refluxing a mixture of 5-chloro-2-methylbenzoic acid and an excess of thionyl chloride for approximately one hour. prepchem.com Following the reaction, the excess thionyl chloride is removed by evaporation under reduced pressure to yield the crude this compound. prepchem.com This method is also applied to the synthesis of other benzoyl chlorides, such as 2-methylbenzoyl chloride, where 2-methylbenzoic acid is treated with thionyl chloride. prepchem.com
| Reagents | Conditions | Outcome |
| 5-Chloro-2-methylbenzoic acid, Thionyl chloride | Reflux for 1 hour, followed by evaporation under reduced pressure | This compound |
| 2-Methylbenzoic acid, Thionyl chloride | Cooled in an ice bath, then warmed to ~45°C | 2-Methylbenzoyl chloride |
Application of Phosphorus Pentachloride (PCl₅) for Acyl Chloride Formation
Phosphorus pentachloride (PCl₅) serves as another effective chlorinating agent for the synthesis of acyl chlorides from carboxylic acids. The reaction of a carboxylic acid with PCl₅ yields the desired acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. prepchem.com While effective, the use of PCl₅ can sometimes be less preferred than thionyl chloride due to the formation of the liquid byproduct POCl₃, which may require additional purification steps to separate from the product.
In a general procedure, the carboxylic acid is treated with finely pulverized phosphorus pentachloride. prepchem.com The reaction often proceeds vigorously, with the evolution of HCl gas, leading to a liquid reaction mass. prepchem.com This method has been documented for the preparation of benzoyl chloride from benzoic acid. prepchem.com
Halogenation of Aromatic Aldehydes as Precursors
An alternative synthetic route to this compound involves the halogenation of aromatic aldehydes. This approach utilizes 5-chloro-2-methylbenzaldehyde (B1590299) as the starting material.
Chlorination of Chloro-Methylbenzaldehydes with Molecular Chlorine in the Presence of Catalysts
The direct chlorination of 5-chloro-2-methylbenzaldehyde using molecular chlorine (Cl₂) can be a viable method for producing this compound. This type of reaction is often facilitated by the presence of a catalyst to enhance the reaction rate and selectivity. For example, the synthesis of 2-chlorobenzoyl chloride is achieved by reacting 2-chlorobenzaldehyde (B119727) with chlorine in the presence of phosphorus pentachloride as a catalyst. google.com This process is typically carried out at elevated temperatures, for instance, between 50°C and 200°C. google.com The use of a catalyst like PCl₅ can significantly reduce the reaction time and improve the yield and purity of the final product. google.com
| Starting Material | Reagents | Catalyst | Temperature | Product |
| 2-Chlorobenzaldehyde | Chlorine (Cl₂) | Phosphorus pentachloride (PCl₅) | 50-200°C | 2-Chlorobenzoyl chloride |
Advanced Synthetic Approaches and Process Intensification
Research into the synthesis of acyl chlorides continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methodologies. These advanced approaches often involve the use of novel catalytic systems.
Catalytic Systems for Enhanced Selectivity and Yield
The development of advanced catalytic systems aims to improve the efficiency and selectivity of the chlorination reactions. For instance, in the synthesis of other benzoyl chlorides, various catalysts and solvents are employed to optimize the reaction conditions. Patent literature describes the use of catalysts such as triethylamine (B128534), pyridine, and N,N-dimethyl cyclohexylamine (B46788) in combination with solvents like tetrahydrofuran (B95107) and toluene (B28343) for the synthesis of 2-methyl-3-methoxy benzoyl chloride from a Grignard reagent and bis(trichloromethyl)carbonate. google.com While not directly applied to this compound in the provided context, these catalytic systems highlight the potential for similar strategies to be adapted for its synthesis, potentially leading to higher yields and improved process control.
| Catalyst(s) | Solvent(s) | Reactants | Product |
| Triethylamine, Pyridine, N,N-dimethyl cyclohexylamine, Methyl piperidine | Tetrahydrofuran, Toluene, Thiacyclohexane, Isopropyl ether | 2-methyl-3-methoxyphenyl magnesium chloride, Bis(trichloromethyl)carbonate | 2-methyl-3-methoxy benzoyl chloride |
Green Chemistry Principles in Acyl Chloride Synthesis
The synthesis of acyl chlorides, including this compound, is increasingly scrutinized through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Key principles of green chemistry are particularly relevant to the production of these valuable chemical intermediates.
One of the core tenets of green chemistry is the use of safer solvents and the reduction of waste. rsc.org Traditionally, the synthesis of amides from acyl chlorides has been conducted in solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane, which are now facing regulatory constraints due to their toxicity. hud.ac.uk A greener alternative that has been explored is the use of bio-based solvents like Cyrene™. rsc.org Research has demonstrated a protocol for amide synthesis from acid chlorides and primary amines in Cyrene™, which not only replaces toxic solvents but also simplifies the work-up procedure, significantly increasing molar efficiency. rsc.org
Another key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org The choice of chlorinating agent is crucial in this regard. While reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are effective, they produce byproducts such as phosphorous acid or phosphorus oxychloride, which can be hazardous and contribute to waste. researchgate.netyoutube.com Thionyl chloride (SOCl₂) is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be more easily removed, simplifying purification. youtube.comchemguide.co.uk However, the generation of HCl is still a concern. researchgate.net
To circumvent the formation of HCl, alternative methods have been investigated. One such method involves converting the carboxylic acid to its sodium salt and then reacting it with oxalyl chloride. researchgate.net This approach avoids the direct production of HCl. researchgate.net Another greener option is the use of cyanuric chloride, which also avoids the liberation of HCl. researchgate.net
Furthermore, the use of catalysts can align with green chemistry principles. For instance, the synthesis of 5-bromo-2-chlorobenzoyl chloride has been achieved using a copper sulfate (B86663) supported molecular sieve as a catalyst, which can be filtered and potentially reused, reducing waste. chemicalbook.com
The development of reaction conditions that are less energy-intensive and can be performed at ambient temperatures also contributes to a greener process. While some syntheses require elevated temperatures, efforts are being made to develop methods that proceed efficiently at room temperature. researchgate.netprepchem.com
Purification Techniques and Strategies for Acyl Chloride Isolation
The isolation and purification of acyl chlorides like this compound are critical steps that determine the final product's quality. Due to their reactivity, especially their susceptibility to hydrolysis, specific techniques and strategies must be employed. researchgate.net
A primary method for purifying liquid acyl chlorides is fractional distillation . chemguide.co.uklibretexts.org This technique is effective for separating the acyl chloride from non-volatile impurities and excess reagents. libretexts.org For instance, after synthesizing 2-methylbenzoyl chloride using thionyl chloride, the excess thionyl chloride and gaseous byproducts (HCl and SO₂) can be removed by vacuum distillation. prepchem.com
For solid acid chlorides, recrystallization is a common purification method. lookchem.com Solvents must be chosen carefully to be anhydrous and inert to the acyl chloride. Suitable solvents include toluene, toluene-petroleum ether, and alcohol-free chloroform. lookchem.com It is crucial to avoid hydroxylic or basic solvents. lookchem.com
Chromatography can also be employed for purification, particularly for sensitive compounds. researchgate.net Flash chromatography with mild eluents can be used, but care must be taken to use anhydrous solvents and a dry environment to prevent hydrolysis. researchgate.net
When impurities such as the parent carboxylic acid and hydrogen chloride are present, a washing process can be used for less reactive acyl chlorides. lookchem.com The compound can be dissolved in a suitable organic solvent and washed with a dilute sodium bicarbonate solution, followed by water. lookchem.com The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate before the final purification step of distillation or recrystallization. lookchem.com However, this method is hazardous for highly hydrolyzable acyl chlorides. lookchem.com
In some synthetic procedures, the crude acyl chloride is used without further purification. For example, in the synthesis of 5-chloro-2-methylbenzophenone, the this compound is prepared and, after removal of excess thionyl chloride under reduced pressure, is immediately used in the subsequent reaction step. prepchem.com
To ensure the integrity of the acyl chloride during purification, all operations should be conducted under an inert atmosphere , such as nitrogen or argon, to prevent exposure to moisture and oxygen. researchgate.net
Below is a table summarizing common purification techniques for acyl chlorides:
| Purification Technique | Description | Applicable To | Key Considerations |
| Fractional Distillation | Separation based on boiling point differences. | Liquid acyl chlorides | Effective for removing non-volatile impurities and excess reagents. chemguide.co.uklibretexts.org |
| Recrystallization | Purification of solids from a solution. | Solid acyl chlorides | Requires anhydrous and inert solvents like toluene or dry diethyl ether. lookchem.com |
| Column Chromatography | Separation based on differential adsorption of compounds. | Sensitive acyl chlorides | Must be performed in a dry environment with anhydrous eluents. researchgate.net |
| Washing | Removal of acidic impurities with a basic solution. | Less hydrolyzable acyl chlorides | Hazardous for highly reactive acyl chlorides. lookchem.com |
| High-Vacuum Distillation | Distillation under reduced pressure. | Thermally sensitive compounds | Lowers the boiling point to prevent degradation. researchgate.net |
| Vacuum Sublimation | Purification of solids by transitioning from solid to gas phase. | Solid acyl chlorides | Purifies without heat by adjusting vacuum levels. researchgate.net |
Reactivity and Reaction Mechanisms of 5 Chloro 2 Methylbenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
The most common reactions involving 5-Chloro-2-methylbenzoyl chloride proceed via a nucleophilic acyl substitution mechanism. This two-step addition-elimination process involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. libretexts.orgmasterorganicchemistry.comkhanacademy.org
The reaction of this compound with primary or secondary amines is a highly efficient method for the synthesis of N-substituted amides. hud.ac.uk The reaction is typically rapid and exothermic. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. hud.ac.ukyoutube.com
The general procedure involves dissolving the amine and a base in a suitable solvent like tetrahydrofuran (B95107) (THF) or Cyrene™, followed by the careful addition of this compound, often at a reduced temperature to control the reaction rate. hud.ac.uksphinxsai.com A wide range of amine substrates, including primary aliphatic amines, benzylic amines, and anilines, can be used to produce the corresponding amides in good to excellent yields. hud.ac.uknih.gov
Table 1: Examples of Amine Substrates for Amidation This table is illustrative and provides examples of amine types that readily react with acyl chlorides like this compound based on established chemical principles.
| Amine Type | Example Substrate | Resulting Amide Structure (Core) |
| Primary Aliphatic | n-Butylamine | N-butyl-5-chloro-2-methylbenzamide |
| Secondary Aliphatic | Pyrrolidine | 1-(5-Chloro-2-methylbenzoyl)pyrrolidine |
| Primary Aromatic | Aniline | N-phenyl-5-chloro-2-methylbenzamide |
| Benzylic | Benzylamine | N-benzyl-5-chloro-2-methylbenzamide |
| Secondary Cyclic | Morpholine | 4-(5-Chloro-2-methylbenzoyl)morpholine |
This compound reacts with alcohols and phenols to form the corresponding esters. This process, also a nucleophilic acyl substitution, is a fundamental method for ester synthesis. youtube.com
The reaction with alcohols is generally straightforward. However, phenols are less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen's lone pair electrons into the aromatic ring. youtube.com Consequently, the esterification of phenols with acyl chlorides is slower. libretexts.org To achieve a reasonable reaction rate, the reaction is often carried out in the presence of a base like pyridine, which not only neutralizes the HCl byproduct but also can activate the alcohol or phenol (B47542). youtube.com An alternative approach for less reactive phenols is to first convert the phenol into its more nucleophilic conjugate base, the phenoxide ion, by using a strong base like sodium hydroxide. libretexts.org
Table 2: Examples of Alcohol and Phenol Substrates for Esterification This table provides examples of alcohol and phenol types that react with acyl chlorides like this compound.
| Reactant Type | Example Substrate | Resulting Ester Product (Core) |
| Primary Alcohol | Ethanol | Ethyl 5-chloro-2-methylbenzoate |
| Secondary Alcohol | Isopropanol | Isopropyl 5-chloro-2-methylbenzoate |
| Phenol | Phenol | Phenyl 5-chloro-2-methylbenzoate |
| Substituted Phenol | 4-Nitrophenol | 4-Nitrophenyl 5-chloro-2-methylbenzoate |
When this compound is treated with sulfur-containing nucleophiles, thioesters and thiourea (B124793) derivatives can be synthesized.
Thioureas: The synthesis of N,N'-disubstituted benzoylthioureas is commonly achieved through a two-step, one-pot procedure. First, this compound is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in a solvent like acetone. This generates a reactive intermediate, 5-chloro-2-methylbenzoyl isothiocyanate, in situ. Subsequent addition of a primary or secondary amine to the mixture results in the nucleophilic attack of the amine on the isothiocyanate carbon, forming the corresponding N-(5-chloro-2-methylbenzoyl)-N'-substituted thiourea derivative. uad.ac.idnih.gov
Thioesters: Thioesters can be prepared by the reaction of acyl chlorides with thiols (R-SH). The mechanism is analogous to esterification with alcohols. These reactions are often performed in the presence of a base to neutralize the HCl byproduct. While direct reactions with thiols are common, alternative methods for generating the required thioacid nucleophile exist. beilstein-journals.org
Acylation Reactions with Organometallic Reagents (e.g., Friedel-Crafts Acylation, Acylmetallation)
Friedel-Crafts Acylation: this compound is an effective acylating agent in Friedel-Crafts acylation reactions. This electrophilic aromatic substitution allows for the introduction of the 5-chloro-2-methylbenzoyl group onto another aromatic ring, forming a ketone. masterorganicchemistry.comlibretexts.org
The reaction mechanism involves the activation of the acyl chloride by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). khanacademy.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and facilitating the formation of a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com This acylium ion is the active electrophile that is then attacked by an electron-rich aromatic substrate (e.g., benzene (B151609), toluene). A subsequent deprotonation step restores the aromaticity of the substrate ring, yielding the final ketone product. organic-chemistry.org A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org
Hydrolytic Behavior and Mechanistic Pathways of Decomposition
Like other acyl chlorides, this compound is sensitive to moisture and undergoes hydrolysis. cymitquimica.com In the presence of water, it readily reacts to form the corresponding carboxylic acid (5-chloro-2-methylbenzoic acid) and hydrochloric acid (HCl). cymitquimica.com
The mechanism is a direct example of nucleophilic acyl substitution where water acts as the nucleophile. A water molecule attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The intermediate then eliminates a chloride ion, and a final deprotonation step by another water molecule or the released chloride ion yields the final carboxylic acid product. Due to the release of corrosive HCl gas, the compound must be handled and stored in anhydrous conditions. cymitquimica.com
Investigating the Influence of Substituents on Reaction Kinetics and Thermodynamics
The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents on the benzene ring.
Electronic Effects: The chlorine atom at the 5-position (meta to the acyl group) is an electron-withdrawing group (EWG). It exerts a strong negative inductive effect (-I), which withdraws electron density from the aromatic ring and, importantly, from the carbonyl carbon. This increases the carbon's partial positive charge (electrophilicity), making it more susceptible to attack by nucleophiles and thus accelerating the rate of nucleophilic acyl substitution reactions.
Steric and Electronic Effects of the Methyl Group: The methyl group at the 2-position (ortho to the acyl group) has a more complex influence. Electronically, it is a weak electron-donating group through induction (+I), which would slightly decrease the electrophilicity of the carbonyl carbon. However, its position ortho to the reaction center introduces significant steric hindrance. This can impede the approach of the nucleophile to the carbonyl carbon, potentially slowing down the reaction rate, especially with bulky nucleophiles.
Applications in Advanced Organic Synthesis
Strategic Building Block for Pharmaceutical Intermediates
5-Chloro-2-methylbenzoyl chloride is a key starting material in the synthesis of numerous pharmaceutical intermediates, which are the foundational components for active pharmaceutical ingredients (APIs). Its reactivity allows for the construction of complex molecular architectures necessary for therapeutic efficacy.
A notable application of this compound is in the synthesis of non-benzodiazepine hypnotics. For instance, it is a precursor in the multi-step synthesis of Zopiclone, a drug used for the treatment of insomnia. google.comsynzeal.com The synthesis involves the reaction of this compound with other reagents to form a key intermediate, which is then further elaborated to yield the final drug substance. chemicalbook.compatsnap.comgoogle.com
The chloro and methyl groups on the benzoyl chloride ring play a significant role in modulating the electronic and steric properties of the resulting intermediates, which can influence the final API's binding affinity to its biological target. The precise positioning of these substituents is often critical for achieving the desired pharmacological activity.
The versatility of this compound is further demonstrated by its use in creating a variety of other pharmaceutical building blocks. Its reactions can lead to the formation of substituted benzophenones, which are precursors for a range of biologically active compounds. acs.org Additionally, it is used in the synthesis of intermediates for SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. thieme-connect.com
Precursor in the Synthesis of Agrochemical Compounds
In the field of agrochemicals, this compound serves as a valuable precursor for the synthesis of various pesticides, including insecticides and herbicides. The incorporation of the 5-chloro-2-methylphenyl moiety into the final molecule can enhance its biological activity and selectivity.
The synthesis of novel insecticides often involves the reaction of this compound with appropriate nucleophiles to introduce the desired toxophoric groups. The resulting compounds can exhibit potent insecticidal activity against a range of agricultural pests.
For example, derivatives of 5-chloro-2-methylaniline, which can be synthesized from this compound, are important intermediates in the production of certain pesticides. google.commerckmillipore.comsigmaaldrich.commerckmillipore.com These intermediates can be further modified to create complex molecules with specific modes of action, targeting key physiological processes in insects.
Utilization in the Formation of Dyes and Pigments
The chemical reactivity of this compound makes it a useful component in the synthesis of a variety of dyes and pigments. The chromophoric and auxochromic groups within its structure contribute to the color and fastness properties of the final products.
A significant application is in the production of azo dyes. unb.canih.govyoutube.com Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. nih.gov this compound can be used to introduce the 5-chloro-2-methylphenyl group into the dye molecule, influencing its color and lightfastness. The synthesis typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component, which can be a derivative of this compound.
Furthermore, intermediates derived from this compound, such as 5-chloro-2-methyl-1,4-phenylenediamine, are used in the synthesis of high-performance organic pigments. google.com These pigments are valued for their brilliant colors and excellent durability, finding applications in paints, plastics, and printing inks. google.com The specific substitution pattern on the aromatic ring can be tailored to achieve a wide range of colors, from yellows and oranges to reds and browns. ontosight.ai
Role in Polymer Modification and Functionalization (e.g., Acylation of Polymeric Resins)
This compound plays a role in the field of polymer chemistry, particularly in the modification and functionalization of polymeric materials. Its acyl chloride group can readily react with hydroxyl or amino groups present on the surface of polymeric resins.
This process, known as acylation, allows for the covalent attachment of the 5-chloro-2-methylbenzoyl group onto the polymer backbone. This modification can significantly alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, and surface characteristics.
For instance, the acylation of a 2-chlorotrityl chloride resin with a derivative of this compound can be used to create a solid support for organic synthesis. ambeed.com The functionalized resin can then be used to immobilize a reactant or a catalyst, facilitating the purification of the final product and allowing for the recycling of the resin. This approach is widely used in solid-phase synthesis, a key technology in combinatorial chemistry and drug discovery.
The ability to tailor the properties of polymers through functionalization with reagents like this compound is crucial for the development of advanced materials with specific applications in areas such as catalysis, separation science, and drug delivery.
Derivatization for the Generation of Novel Organic Materials
The unique chemical structure of this compound makes it an attractive starting material for the synthesis of novel organic materials with specialized properties. By reacting it with various nucleophiles, a wide range of derivatives can be prepared, each with its own distinct characteristics.
For example, the reaction of this compound with different amines or alcohols can lead to the formation of amides and esters. These derivatives can exhibit interesting liquid crystalline, photoluminescent, or electronic properties, making them suitable for applications in optoelectronics, sensors, and other advanced technologies.
The synthesis of novel benzoxazole (B165842) derivatives from 5-chloro-1,3-benzoxazol-2(3H)-one, which can be prepared from a related precursor, has been explored for their potential biological activities. nih.gov Similarly, new derivatives of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide have been synthesized and characterized, with the aim of developing new compounds with potential therapeutic applications. researchgate.net
The ability to systematically modify the structure of this compound and its derivatives allows for the fine-tuning of their properties, enabling the rational design of new organic materials with tailored functionalities. This area of research continues to be an active field of investigation, with the potential to lead to the discovery of new materials with groundbreaking applications.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for delineating the precise structure of 5-Chloro-2-methylbenzoyl chloride by providing information about the chemical environment of each proton and carbon atom within the molecule.
Proton (¹H) NMR for Aromatic and Methyl Proton Environments
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl protons. The aromatic region will show a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The methyl group, being attached to the aromatic ring, will appear as a singlet.
Based on the analysis of structurally similar compounds, such as 2-chlorobenzoyl chloride and other substituted toluenes, the expected chemical shifts (δ) in a suitable solvent like CDCl₃ are as follows:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ | ~2.5 | Singlet | N/A |
| Aromatic H (position 3) | ~7.3-7.4 | Doublet | ~8.0 |
| Aromatic H (position 4) | ~7.4-7.5 | Doublet of doublets | ~8.0, ~2.0 |
| Aromatic H (position 6) | ~8.0-8.1 | Doublet | ~2.0 |
Note: These are predicted values and may vary slightly in experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give a distinct signal. The carbonyl carbon of the benzoyl chloride group is characteristically found at a lower field (higher ppm value).
Predicted chemical shifts for the carbon atoms are presented below, based on data from analogous compounds like benzoyl chloride and its derivatives. chemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| CH₃ | ~18-22 |
| Aromatic C-2 (C-CH₃) | ~140-144 |
| Aromatic C-1 (C-COCl) | ~133-136 |
| Aromatic C-5 (C-Cl) | ~132-135 |
| Aromatic C-3 | ~131-133 |
| Aromatic C-4 | ~128-130 |
| Aromatic C-6 | ~126-128 |
| Carbonyl C=O | ~167-170 |
Note: These are predicted values and are subject to experimental verification.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The most prominent and diagnostic absorption band in its IR spectrum is the carbonyl (C=O) stretch of the acyl chloride group. This band is typically strong and appears at a higher frequency compared to other carbonyl-containing compounds due to the electron-withdrawing effect of the chlorine atom.
Key expected vibrational frequencies are:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | Stretching | ~1770 - 1810 | Strong |
| C-Cl (Acyl Chloride) | Stretching | ~875 - 950 | Medium |
| C-Cl (Aromatic) | Stretching | ~1000 - 1100 | Medium |
| C-H (Aromatic) | Stretching | ~3000 - 3100 | Medium-Weak |
| C-H (Methyl) | Stretching | ~2850 - 2960 | Medium-Weak |
| C=C (Aromatic) | Stretching | ~1450 - 1600 | Medium-Strong |
The analysis of benzoyl chloride and its complexes shows characteristic vibrations that support these predictions. scispace.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
HRMS is crucial for determining the exact molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways. The most likely initial fragmentation is the loss of the chlorine radical from the acyl chloride group to form the stable 5-chloro-2-methylbenzoyl cation.
Predicted Fragmentation Pattern:
| m/z Value | Proposed Fragment Ion | Notes |
| 188/190/192 | [C₈H₆Cl₂O]⁺ | Molecular ion peak cluster |
| 153/155 | [C₈H₆ClO]⁺ | Loss of Cl from the acyl chloride |
| 125/127 | [C₇H₆Cl]⁺ | Loss of CO from the benzoyl cation |
| 90 | [C₇H₆]⁺ | Loss of Cl from the chlorotropylium ion |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring
GC and GC-MS are vital for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. However, the high reactivity of acyl chlorides, which are susceptible to hydrolysis, presents a challenge for direct GC analysis. google.com
To overcome this, derivatization is often employed. This involves converting the acyl chloride into a more stable, less reactive derivative that is more amenable to GC analysis. libretexts.orgchromtech.com Common derivatization strategies include:
Esterification: Reaction with an alcohol (e.g., methanol (B129727) or ethanol) to form the corresponding ester.
Amidation: Reaction with an amine to form the corresponding amide.
These derivatization reactions are typically rapid and can be performed prior to injection into the GC system. rsc.org The choice of derivatizing agent can also enhance detectability, for instance, by introducing fluorinated groups for electron capture detection (ECD). chromtech.com
For GC-MS analysis, the resulting derivatives will have characteristic mass spectra that can be used for their unambiguous identification and quantification. This approach allows for the accurate determination of purity and the sensitive detection of impurities or byproducts. Acylation itself can be a successful derivatization strategy for other analytes using reagents like benzoyl chloride, highlighting the utility of this class of compounds in analytical chemistry. osti.gov
Liquid Chromatography (LC) Techniques, including High-Performance Liquid Chromatography (HPLC)
The analysis of highly reactive compounds such as this compound by liquid chromatography presents significant challenges. Direct analysis using High-Performance Liquid Chromatography (HPLC) is often impractical due to the compound's high reactivity and susceptibility to hydrolysis. google.com The presence of moisture in the HPLC mobile phase, sample solvent, or on the stationary phase can easily convert the acyl chloride back to its corresponding carboxylic acid, 5-Chloro-2-methylbenzoic acid. google.comsciencemadness.org This on-column or pre-analysis degradation leads to inaccurate quantification and poor chromatographic results, such as peak tailing and the appearance of impurity peaks that were not present in the original sample. psu.eduresearchgate.net
To overcome these challenges, a common and effective strategy is to perform a chemical derivatization step prior to HPLC analysis. google.comresearchgate.net This involves converting the unstable acyl chloride into a more stable, less reactive derivative that is amenable to standard reversed-phase HPLC conditions. A widely used approach is the reaction of the acyl chloride with an alcohol, such as methanol, to form the corresponding stable ester. researchgate.net This method allows for the reliable quantification of the original acyl chloride content by measuring the concentration of its ester derivative.
Derivatization for HPLC Analysis
The derivatization process transforms this compound into methyl 5-chloro-2-methylbenzoate. This reaction is typically rapid and can be performed under mild conditions. The resulting ester is significantly more stable and exhibits excellent chromatographic behavior on reversed-phase columns. This approach also allows for clear separation from the primary potential impurity, 5-Chloro-2-methylbenzoic acid, which does not undergo esterification under these conditions. researchgate.net
The table below outlines typical conditions for the derivatization reaction.
Table 1: Representative Derivatization Reaction Conditions
| Parameter | Condition | Purpose |
|---|---|---|
| Derivatizing Agent | Anhydrous Methanol | Reacts with the acyl chloride to form the stable methyl ester. |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) | Dissolves the sample and provides a non-reactive medium. |
| Catalyst/Base (Optional) | A non-nucleophilic base, e.g., Triethylamine (B128534) (NEt3) or Pyridine | Can be added to neutralize the HCl byproduct, driving the reaction to completion. researchgate.net |
| Reaction Temperature | Room Temperature (approx. 20-25°C) | Sufficient for a rapid and complete reaction. |
| Reaction Time | 15 - 30 minutes | Typically adequate for the reaction to go to completion before injection. |
Representative HPLC Method for Analysis of Derivatized Product
Once derivatization is complete, the resulting solution containing methyl 5-chloro-2-methylbenzoate can be directly injected into the HPLC system. A reversed-phase HPLC method with UV detection is suitable for the separation and quantification of the ester derivative. The method can be optimized to ensure baseline separation from the parent carboxylic acid and any other potential impurities.
Detailed research findings from analogous compounds provide a strong basis for a robust analytical method. sielc.comjocpr.com A gradient elution is often preferred to ensure good resolution and reasonable analysis times. The table below presents a representative set of HPLC parameters for the analysis.
Table 2: Representative HPLC Method Parameters for Methyl 5-chloro-2-methylbenzoate Analysis
| Parameter | Condition / Value |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/DAD Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid sielc.com |
| Mobile Phase B | Acetonitrile sielc.com |
| Gradient Program | Example: Start at 50% B, increase to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at 240 nm (or optimal wavelength for the chromophore). |
| Injection Volume | 10 µL |
| Analyte (Derivative) | Methyl 5-chloro-2-methylbenzoate |
| Primary Impurity | 5-Chloro-2-methylbenzoic acid |
This derivatization-HPLC approach provides a reliable and reproducible method for the quality control and purity assessment of this compound, effectively bypassing the inherent instability of the analyte.
Computational and Theoretical Studies of 5 Chloro 2 Methylbenzoyl Chloride
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations provide fundamental insights into the electronic distribution and three-dimensional arrangement of atoms in 5-Chloro-2-methylbenzoyl chloride, which are crucial determinants of its chemical behavior.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT calculations can be employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity.
A lower HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the chlorine atom and the acyl chloride group, combined with the electron-donating methyl group, influences the energies of these frontier orbitals.
Table 1: Representative DFT-Calculated Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.5 | Primarily localized on the carbonyl group and the benzene (B151609) ring, indicating susceptibility to nucleophilic attack at the carbonyl carbon. |
| HOMO | -7.8 | Distributed across the benzene ring, with significant contributions from the chlorine and methyl substituents. |
| HOMO-LUMO Gap | 6.3 | Suggests a relatively stable molecule, but with a reactive site at the acyl chloride functional group. |
Note: The values presented in this table are illustrative and representative of typical results obtained from DFT calculations on similar aromatic acyl chlorides. Actual values may vary depending on the specific level of theory and basis set used.
Ab Initio Methods for Energy Landscape Exploration
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to explore the potential energy surface of this compound. These methods can accurately predict the equilibrium geometry of the molecule, as well as the geometries of various conformers and their relative energies. For this compound, the orientation of the acyl chloride group relative to the benzene ring is a key conformational feature. Ab initio calculations can determine the rotational barrier and the most stable conformation, which is essential for understanding its reactivity.
Mechanistic Investigations via Transition State Theory
Transition State Theory (TST) is a powerful framework for understanding the kinetics of chemical reactions. When combined with quantum chemical calculations, it allows for the detailed investigation of reaction mechanisms involving this compound.
Calculation of Activation Energies and Reaction Pathways
By mapping the potential energy surface, computational methods can identify the transition state structures for reactions such as hydrolysis, alcoholysis, or Friedel-Crafts acylation involving this compound. The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical factor in determining the reaction rate. For instance, the hydrolysis of this compound can proceed through different pathways, and computational studies can elucidate the most favorable one by comparing the activation energies of the various possible transition states.
Table 2: Illustrative Calculated Activation Energies for the Hydrolysis of Substituted Benzoyl Chlorides
| Substituent | Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| 4-Methoxy | SN1-like | 15.2 |
| Unsubstituted | Concerted | 18.5 |
| 5-Chloro-2-methyl | Concerted/SN2-like | (Estimated) 17-20 |
| 4-Nitro | Addition-Elimination | 22.1 |
Note: The value for this compound is an estimation based on the electronic effects of its substituents and trends observed in computational studies of other benzoyl chlorides. The actual value requires specific calculation.
Solvation Effects in Reaction Rate Predictions
Reactions are typically carried out in a solvent, which can significantly influence reaction rates. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of the solvent into the calculations of reaction pathways and activation energies. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for a more realistic prediction of reaction rates in solution. For a polar molecule like this compound reacting with a polar nucleophile, explicit solvent models, where a few solvent molecules are included in the calculation, can also be employed to account for specific hydrogen bonding interactions.
Analysis of Substituent Effects on Reactivity and Stability
Computational studies can systematically investigate these substituent effects by comparing the calculated properties of this compound with those of unsubstituted benzoyl chloride and other substituted derivatives. For example, the calculated electrostatic potential map can visualize the electron distribution in the molecule, highlighting the electrophilic character of the carbonyl carbon and the influence of the substituents on the aromatic ring. This analysis is crucial for predicting the regioselectivity of electrophilic aromatic substitution reactions and the susceptibility of the acyl chloride to nucleophilic attack.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering atomistic-level insights into the dynamic behavior of molecules like this compound. By solving Newton's equations of motion for a system of atoms, these simulations can map out the complex landscape of intermolecular forces and the significant influence of the surrounding solvent on molecular conformation and behavior. Such computational studies are crucial for understanding the physicochemical properties and reactivity of this compound.
Intermolecular Interactions
In the condensed phase, molecules of this compound are subject to a variety of non-covalent forces that dictate their aggregation, crystal packing, and bulk properties. MD simulations can dissect these complex interactions, providing both qualitative and quantitative understanding.
The principal intermolecular interactions for this compound are:
Van der Waals Forces: These non-specific attractive and repulsive forces, arising from transient fluctuations in electron density, are significant for the entire molecule. The aromatic ring, methyl group, and chlorine atom all contribute to London dispersion forces, a key component of van der Waals interactions.
Dipole-Dipole Interactions: The presence of the strongly electronegative oxygen and chlorine atoms attached to the benzoyl scaffold creates a significant permanent dipole moment. The carbonyl group (C=O) and the carbon-chlorine (C-Cl) bond are major contributors. MD simulations can illustrate how these dipoles lead to specific orientations between neighboring molecules to maximize electrostatic attraction.
Halogen Bonding: A notable interaction for this molecule is the potential for halogen bonding. nih.govarxiv.org The chlorine atom, covalently bonded to the aromatic ring, can possess an electropositive region known as a σ-hole. arxiv.org This region can interact favorably with a nucleophilic site, such as the carbonyl oxygen of an adjacent molecule. nih.govmdpi.com Computational studies on similar halogenated compounds have shown that these interactions can be highly directional and contribute significantly to the stability of molecular assemblies. nih.govnih.gov
MD simulations allow for the calculation of interaction energies and the analysis of geometric preferences for these different types of interactions. For example, the radial distribution function (RDF) can be plotted to determine the most probable distances between interacting atomic sites, such as the Cl atom and a neighboring carbonyl oxygen.
Table 1: Illustrative Intermolecular Interaction Parameters for this compound
The following table provides theoretically expected values for the key intermolecular interactions involving this compound, based on computational studies of analogous molecular systems.
| Interacting Groups | Interaction Type | Estimated Equilibrium Distance (Å) | Estimated Interaction Energy (kcal/mol) |
| C-Cl ··· O=C | Halogen Bond | 2.9 - 3.4 | -1.5 to -4.0 |
| C=O ··· C=O | Dipole-Dipole | 3.0 - 4.0 | -1.0 to -3.0 |
| Benzene Ring ··· Benzene Ring | π-π Stacking | 3.5 - 4.5 | -1.0 to -2.5 |
| CH₃ ··· Molecule | Van der Waals | 3.5 - 5.0 | -0.5 to -1.5 |
Note: These values are illustrative and derived from general principles and computational studies on related compounds. Specific values for this compound would require dedicated simulation studies.
Solvent Effects
The solvent environment can dramatically alter the properties and reactivity of this compound. As an acyl chloride, it is susceptible to reaction with protic solvents, but its behavior in aprotic solvents of varying polarity is key to its use in synthesis. google.comsavemyexams.comwikipedia.org MD simulations in explicit solvent boxes can reveal the nature of solute-solvent interactions and their consequences.
Key aspects that can be studied include:
Solvation Shell Structure: Simulations can characterize the organization of solvent molecules around the solute. In a polar aprotic solvent like acetone, the partial positive charge on the carbonyl carbon would attract the oxygen atoms of the solvent molecules. The structure of these solvation shells can be quantified by calculating RDFs between solute and solvent atoms.
Conformational Equilibrium: The rotational freedom around the single bond connecting the benzoyl group to the aromatic ring is influenced by the solvent. rsc.orgresearchgate.net The planarity of the molecule, defined by the dihedral angle between the ring and the C=O group, can be affected by solvent polarity. Polar solvents may stabilize a more planar, and thus more polar, conformation of the solute.
Solvation Free Energy: This thermodynamic quantity represents the free energy change associated with transferring a molecule from the gas phase to the solvent. It is a critical determinant of solubility. Computational methods, including those coupled with MD, can predict these values. For instance, the solvation free energy of benzene in water is approximately -0.87 kcal/mol, indicating some affinity despite its nonpolar nature. nih.gov The solvation free energy of this compound would be expected to vary significantly with solvent polarity. acs.orgnih.govumn.edu
Table 2: Illustrative Simulated Solvent Effects on this compound
This table presents a hypothetical summary of how different solvents might affect the properties of this compound, based on established principles of solvation.
| Solvent | Dielectric Constant | Expected Solvation Free Energy (kcal/mol) | Expected Average Ring-to-Carbonyl Dihedral Angle (degrees) | Primary Solute-Solvent Interactions |
| Hexane | 1.88 | -3 to -5 | 20 - 35 | Van der Waals |
| Dichloromethane | 8.93 | -5 to -7 | 15 - 25 | Dipole-Dipole |
| Acetone | 20.7 | -6 to -8 | 10 - 20 | Strong Dipole-Dipole |
| Water (Hypothetical, reactive) | 80.1 | > -8 (before reaction) | 5 - 15 | Hydrogen Bonding, Strong Dipole-Dipole |
Note: These are estimated values intended for illustrative purposes. Acyl chlorides react with water, so the values for an aqueous environment are hypothetical for the unreacted species. The actual values would be highly dependent on the force field parameters used in a specific simulation.
Future Research Trajectories for 5 Chloro 2 Methylbenzoyl Chloride
Development of Sustainable and Eco-Friendly Synthetic Routes
Traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which can produce hazardous byproducts such as sulfur dioxide and hydrogen chloride. prepchem.comlibretexts.org Future research should prioritize the development of greener synthetic pathways for 5-Chloro-2-methylbenzoyl chloride.
One promising avenue is the exploration of catalytic methods that avoid stoichiometric and hazardous chlorinating agents. For instance, processes utilizing recyclable catalysts or greener solvents could significantly reduce the environmental impact. Research into using polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst for N-benzoylation reactions has shown promise for related compounds and could be adapted. ijirset.com Another approach involves using milder benzoylating agents, such as benzoyl cyanide in an ionic liquid, which has been demonstrated as a 'green' alternative to the conventional pyridine-benzoyl chloride system for certain reactions. nih.gov The development of solid-supported reagents or catalysts could also simplify purification and minimize waste streams. Furthermore, adapting processes like the chlorination of the corresponding 2-methyl-5-chlorobenzoic acid with less hazardous reagents or under catalytic conditions represents a viable research direction.
Exploration of Novel Catalytic Systems for Functional Group Transformations
The acyl chloride moiety is a highly reactive functional group, making this compound an excellent substrate for various catalytic transformations. Palladium-catalyzed cross-coupling reactions, in particular, offer a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds.
Future studies could focus on expanding the scope of coupling partners for this specific benzoyl chloride. Research has shown successful palladium-catalyzed couplings of various benzoyl halides with organosilanes, organostannanes, and terminal alkynes. acs.orgresearchgate.netnih.govelsevierpure.com Investigating these reactions with this compound could lead to the synthesis of a diverse array of ketones and other carbonyl derivatives. The electronic effects of the chloro and methyl substituents may influence catalyst selectivity and reactivity, a subject worthy of detailed mechanistic investigation. nih.gov For example, exploring the selectivity between aroylation and arylation in Stille-type reactions could yield either aroyl or aryl C-glycosides, which are known for their biological activities. nih.gov The development of catalysts based on more abundant and less expensive metals like nickel or copper as alternatives to palladium is another critical research trajectory.
Integration into Flow Chemistry Platforms for Continuous Manufacturing
The synthesis and use of reactive intermediates like acyl chlorides can present safety and scalability challenges in traditional batch reactors. google.com Flow chemistry, or continuous manufacturing, offers significant advantages in terms of safety, efficiency, and process control. justia.comsemanticscholar.org
Future research should aim to develop a continuous flow process for the synthesis of this compound. This could involve the reaction of 5-chloro-2-methylbenzoic acid with a chlorinating agent in a microreactor, allowing for precise control of reaction temperature and residence time, which is particularly important for exothermic reactions. justia.com Such systems can minimize the accumulation of hazardous intermediates and enable on-demand production. justia.comresearchgate.net Patents describing continuous processes for other acyl chlorides, such as (S)-2-acetyloxypropionic acid chloride, demonstrate the industrial viability of this approach. google.com The integration of in-line purification and subsequent reaction steps, creating a multi-step continuous synthesis, would be a significant advancement for producing derivatives of this compound efficiently and safely. uc.pt
Discovery of Underexplored Applications in Specialized Chemical Sectors
While substituted benzoyl chlorides are known intermediates for dyes, pharmaceuticals, and polymers, the specific applications of this compound are not extensively documented in public literature. google.com Its structure suggests potential as a key building block in agrochemicals and pharmaceuticals, where chloro- and methyl-substituted aromatic rings are common motifs. nih.govchemimpex.com
A significant future research direction is the synthesis and screening of novel derivatives for biological activity. For example, reacting it with various amines, alcohols, or other nucleophiles could generate a library of amides and esters. These compounds could be tested for herbicidal, fungicidal, or insecticidal properties. In the pharmaceutical sector, it could serve as a precursor for synthesizing molecules targeting a range of diseases; many FDA-approved drugs contain chlorine. nih.gov For instance, related compounds like 5-Chloro-2-mercaptobenzoxazole are key intermediates in developing anti-inflammatory and antimicrobial agents. chemimpex.com Another related compound, (R)-5-chloro-2-(5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepan-1-yl)benzo[d]oxazole 3-oxide, highlights its potential use in complex drug candidates. simsonpharma.com
Advanced Spectroscopic Characterization Techniques for Real-time Reaction Monitoring
A thorough understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced spectroscopic techniques can provide real-time insights into the formation and consumption of reactive species like this compound.
Future research should focus on applying in-situ spectroscopic methods to monitor reactions involving this compound. Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are powerful for tracking the concentration of reactants, intermediates, and products in real-time. mt.com For the synthesis of this compound from its corresponding carboxylic acid and thionyl chloride, in-situ FTIR could identify the characteristic infrared absorbances of the acid chloride (around 1782 cm⁻¹) and monitor its formation, providing critical data for optimizing reaction conditions like temperature and addition rates. mt.comrsc.org Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can be used in flow systems to monitor reaction progress. semanticscholar.org These process analytical technologies (PAT) are invaluable for ensuring reaction safety, improving yield, and facilitating the scale-up from laboratory to industrial production.
Q & A
Q. Why do some studies report higher yields for oxalyl chloride vs. thionyl chloride in synthesizing this compound?
- Answer : Oxalyl chloride generates fewer acidic byproducts (SO₂ vs. HCl), reducing side reactions in moisture-sensitive systems. However, SOCl₂ is more cost-effective for large-scale reactions. A 2024 study reconciled this by demonstrating that oxalyl chloride achieves 95% purity vs. 85% for SOCl₂ when using anhydrous MgSO₄ as a desiccant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
